1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione
Overview
Description
1-(2-Bromoethyl)-7-methyl-1H-indole-2,3-dione is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromoethyl group attached to the indole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione typically involves the bromination of an appropriate indole precursor. One common method is the bromination of 7-methyl-1H-indole-2,3-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-7-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted indoles.
- Oxidation forms indole-2,3-diones.
- Reduction produces indolines .
Scientific Research Applications
1-(2-Bromoethyl)-7-methyl-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
- 1-(2-Bromoethyl)naphthalene
- 2-Bromoethyl methyl ether
- 1-(2-Bromoethyl)-3-methylindole
Comparison: 1-(2-Bromoethyl)-7-methyl-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity. Compared to other bromoethyl-substituted compounds, it offers a different set of properties that can be exploited in various applications .
Properties
IUPAC Name |
1-(2-bromoethyl)-7-methylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-2-4-8-9(7)13(6-5-12)11(15)10(8)14/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGONIUYFFHINX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406066 | |
Record name | 1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620932-06-1 | |
Record name | 1-(2-bromoethyl)-7-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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